
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Overview
Description
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylacetamide group
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s ability to inhibit tubulin polymerization leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects several biochemical pathways. Most notably, it impacts the cell cycle and apoptotic pathways . The disruption of microtubule formation prevents cells from completing mitosis, leading to cell cycle arrest. This triggers the apoptotic pathway, resulting in cell death .
Pharmacokinetics
It is known that the compound isnot a substrate for the ABC transporter Pgp-1 , which suggests that it may have good bioavailability and could potentially overcome drug resistance mechanisms associated with this transporter.
Result of Action
The result of this compound’s action is the induction of apoptosis . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell cycle arrest. This triggers programmed cell death, effectively eliminating the affected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
Pharmacological Studies
The compound is under investigation for its potential pharmacological activities, including:
-
Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:
Bacterial Strain MIC (μM) Mechanism of Action Staphylococcus aureus 15.625 - 62.5 Bactericidal action through inhibition of protein synthesis Enterococcus faecalis 62.5 - 125 Inhibition of nucleic acid synthesis -
Antifungal Activity : The compound has also shown antifungal properties with the following MIC values against Candida strains:
Fungal Strain MIC (μM) Candida albicans 31.2 Candida glabrata 62.5
Biological Studies
The compound is utilized in biological research to explore its interaction with cellular targets:
- Quorum Sensing Inhibition : Studies indicate that it can inhibit quorum sensing in Pseudomonas aeruginosa, reducing swarming motility by approximately 45% at specific concentrations.
- Biofilm Formation : It effectively reduces biofilm formation in MRSA by up to 40% at sub-MIC concentrations, highlighting its potential in combating antibiotic resistance.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various derivatives, including 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide. The study found that the compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship (SAR)
The unique structure of this compound plays a crucial role in its biological activity. The presence of chlorine atoms enhances lipophilicity and may improve membrane penetration, while the methoxy group can influence binding affinity to biological targets.
Industrial Applications
In addition to its research applications, this compound is also used in industrial settings for the synthesis of other chemical compounds and intermediates. Its unique structure allows it to serve as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethoxyphenyl)-2-phenylacetamide
- 2-chloro-N-(4-phenoxyphenyl)-2-phenylacetamide
- 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Uniqueness
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews its biological activity, focusing on synthesis, structural analysis, and pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a chloro group, a methoxy group, and a phenylacetamide backbone. Its molecular formula is C16H16ClN O2, with a molecular weight of 303.75 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C16H16ClN O2 |
Molecular Weight | 303.75 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound has been documented through various methods, including nucleophilic substitution reactions involving the corresponding phenylacetamide derivatives. The synthesis often involves the use of chlorinated reagents to introduce the chloro group effectively.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing prostaglandin synthesis. In vitro studies have shown that this compound can modulate inflammatory pathways, potentially through interactions with key signaling molecules involved in inflammation.
Anticancer Activity
The compound has been studied for its potential anticancer properties. In particular, it has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have reported that derivatives containing the methoxy group exhibit enhanced activity against cancer cells compared to their unsubstituted counterparts.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response.
The proposed mechanism involves the inhibition of specific signaling pathways such as NF-kB and STAT3, which are crucial for cancer cell survival and proliferation. By disrupting these pathways, the compound may enhance apoptotic signaling and reduce tumor growth.
Structure-Activity Relationship (SAR)
The presence of the methoxy group at the para position of the phenyl ring is critical for enhancing biological activity. SAR studies suggest that modifications to this group can significantly influence the compound's potency against various biological targets.
Table 2: Structure-Activity Relationship Insights
Compound Variant | Biological Activity | Observations |
---|---|---|
This compound | High | Significant cytotoxicity in cancer cells |
2-Chloro-N-(4-hydroxyphenyl)-2-phenylacetamide | Moderate | Reduced potency compared to methoxy variant |
Unsubstituted phenylacetamide | Low | Minimal biological activity observed |
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSSOCBQJYQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585360 | |
Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10295-48-4 | |
Record name | 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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